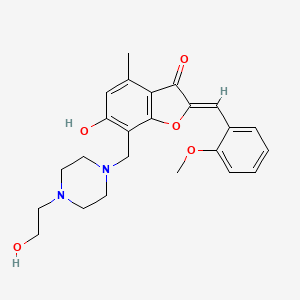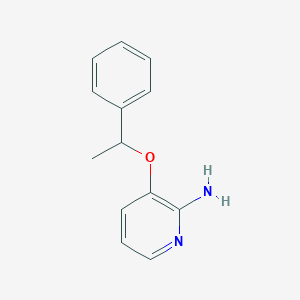
(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Convergent Synthesis and Cytotoxicity
Research on a series of polysubstituted methanones, which share structural similarities with the compound , has shown that these compounds can be synthesized with high yields and possess significant cytotoxic properties in human leukocytes at high concentrations. This suggests potential applications in studying the mechanism of action of cytotoxic agents and their potential use in cancer research (Bonacorso et al., 2016).
Synthesis of Amino-Substituted Isoxazoles
Another study focused on the synthesis of amino-substituted isoxazoles, which are structurally related to the compound . The research highlights the chemical reactions used to generate these compounds, indicating their potential use in synthesizing novel organic molecules with potential biological activity (Sobenina et al., 2005).
GABAA/Benzodiazepine Receptor Interaction
Research on imidazo[1,5-a]quinoxaline amides and carbamates, which are similar in structure to the compound , shows that these compounds have high affinity for the GABAA/benzodiazepine receptor. This suggests potential applications in neurological research, particularly in studying the interactions between compounds and this receptor, which could have implications for developing treatments for neurological disorders (Tenbrink et al., 1994).
Inhibition of Methanol Dehydrogenase
A study on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors provides insight into the mechanistic aspects of enzyme inhibition by structurally related compounds. This type of research is important for understanding how specific structural features of compounds influence their ability to interact with and inhibit enzymes, which has implications for drug design and development (Frank et al., 1989).
Spectroscopic Properties of Methanones
Investigations into the electronic absorption, excitation, and fluorescence properties of certain methanones highlight the impact of structure and environment on these properties. This research can inform the design of compounds for use in spectroscopic studies and materials science, particularly in the development of novel fluorescent materials (Al-Ansari, 2016).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(16-11-18(26-22-16)13-6-7-13)23-10-8-15(12-23)25-17-5-1-3-14-4-2-9-21-19(14)17/h1-5,9,11,13,15H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJIBPOONMXFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)
![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)


![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)



![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone](/img/structure/B2535065.png)

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)
![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)